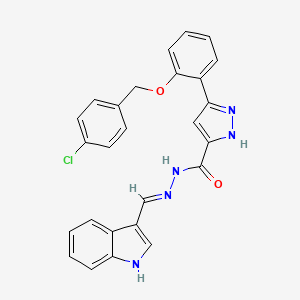

(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide

Description

This compound is a pyrazole-carbohydrazide derivative featuring a 4-chlorobenzyloxy-substituted phenyl ring at position 3 of the pyrazole core and an (E)-configured indole-3-ylmethylene hydrazide moiety. Its structural complexity arises from the integration of three pharmacophoric units:

- Pyrazole ring: A heterocyclic scaffold known for diverse biological activities.

- 4-Chlorobenzyloxy-phenyl group: Enhances lipophilicity and influences receptor binding.

- Indole-methylene hydrazide: The (E)-configuration of the imine bond is critical for stability and biological interaction, as confirmed by single-crystal X-ray diffraction studies in analogous compounds .

Synthesis typically involves condensation reactions between pyrazole-carbohydrazides and indole-3-carbaldehydes under acidic conditions. Structural validation employs spectroscopic techniques (NMR, IR) and X-ray crystallography, often refined using the SHELXL software .

Properties

IUPAC Name |

3-[2-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN5O2/c27-19-11-9-17(10-12-19)16-34-25-8-4-2-6-21(25)23-13-24(31-30-23)26(33)32-29-15-18-14-28-22-7-3-1-5-20(18)22/h1-15,28H,16H2,(H,30,31)(H,32,33)/b29-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTQXKUJLMPJKE-WKULSOCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4OCC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

The compound has the following chemical properties:

- Molecular Formula : C26H20ClN5O2

- Molecular Weight : 469.92 g/mol

- Density : 1.36 g/cm³ (predicted)

- pKa : 9.93 ± 0.46

These properties suggest a complex structure conducive to various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of the pyrazole family, including this compound, exhibit significant anticancer properties. For instance, compounds designed based on similar structural motifs have shown to activate procaspase-3, leading to apoptosis in cancer cells. The activation of procaspase-3 is crucial as it plays a pivotal role in the apoptotic pathway .

Case Study: Procaspase Activation

A study evaluated a series of pyrazole derivatives for their ability to activate procaspase-3. The results indicated that certain compounds could effectively induce apoptosis in various cancer cell lines, with IC50 values indicating potent cytotoxicity .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5a | 12.5 | Procaspase-3 activation |

| 5b | 15.0 | Cell cycle arrest |

| 5e | 10.0 | Allosteric inhibition |

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial potential of this compound class. Pyrazole derivatives have been explored for their inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). The structural features of these compounds allow them to interact with bacterial enzymes effectively, inhibiting their function .

Case Study: MurB Inhibition

Research focused on the inhibition of MurB enzyme in E. coli indicated that specific substitutions on the pyrazole ring significantly enhance antimicrobial activity. The presence of electron-withdrawing groups like chlorine on the phenyl ring improved binding affinity and inhibition efficiency .

| Compound | MIC (µg/mL) | Target Enzyme |

|---|---|---|

| Compound A | 5.08 | MurB |

| Compound B | 7.20 | MurB |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole and pyrazole moieties have been shown to influence both anticancer and antimicrobial activities.

Key Findings:

- Indole Substituents : Variations in substituents on the indole ring can modulate cytotoxicity.

- Pyrazole Modifications : Changing functional groups on the pyrazole ring affects binding affinity to target proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Impact on Bioactivity :

- The 4-chlorobenzyloxy group in the target compound enhances membrane permeability compared to the methyl or methoxy analogs .

- Indole vs. Benzodioxol/Imidazole : Indole-containing derivatives (target compound, Compound B) show superior anticancer activity, likely due to π-π stacking with cellular targets, whereas benzodioxol/imidazole hybrids (Compound A) favor antifungal effects .

Stereoelectronic Effects :

- The (E)-configuration of the hydrazide-imine bond is conserved across active analogs, stabilizing molecular conformation for receptor binding .

Computational and Experimental Validation :

- Molecular docking (e.g., Compound D’s cholinesterase inhibition) aligns with crystallographic data, emphasizing the role of substituent positioning .

Q & A

Q. What are the common synthetic routes for preparing (E)-N'-((1H-indol-3-yl)methylene)-3-(2-((4-chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves condensation reactions between pyrazole-carbohydrazide intermediates and indole-3-carboxaldehyde derivatives. For example:

- Step 1 : Prepare the pyrazole core via cyclization of hydrazine derivatives with β-diketones or β-keto esters .

- Step 2 : Functionalize the pyrazole with a 4-chlorobenzyloxy-phenyl group using nucleophilic aromatic substitution .

- Step 3 : Condense the carbohydrazide moiety with indole-3-carboxaldehyde under reflux in ethanol or acetic acid, often catalyzed by triethylamine or sodium acetate .

Key parameters : Reaction time (4–10 hours), temperature (80–100°C), and solvent polarity (ethanol/acetic acid) influence yield and purity.

Q. How is the compound characterized structurally?

Structural validation employs:

Q. What in vitro assays are used to evaluate biological activity?

- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents .

- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data?

Q. What strategies optimize molecular docking for this compound’s target interactions?

Q. How to address discrepancies in biological activity across studies?

- Control variables : Standardize assay conditions (e.g., cell passage number, serum concentration) .

- SAR analysis : Compare substituent effects (e.g., 4-chlorobenzyl vs. 4-methoxybenzyl on phenyl rings) .

- Meta-analysis : Use tools like RevMan to aggregate data from MES/scPTZ models and calculate pooled effect sizes .

Q. What advanced spectroscopic techniques resolve tautomerism in the pyrazole-indole system?

- Variable-temperature NMR : Monitor NH proton shifts (δ 10–12 ppm) to identify keto-enol tautomers .

- Solid-state NMR : Distinguish crystalline vs. amorphous phase behavior .

- UV-Vis titration : Track λmax shifts in DMSO/water mixtures to assess solvatochromic effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.